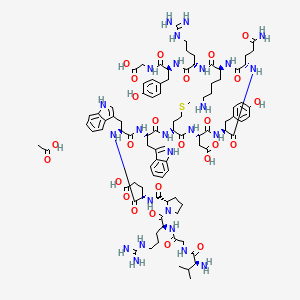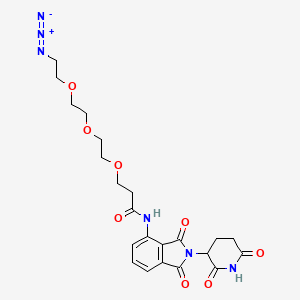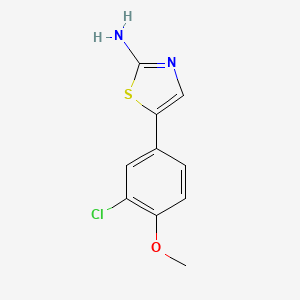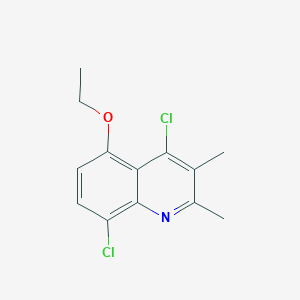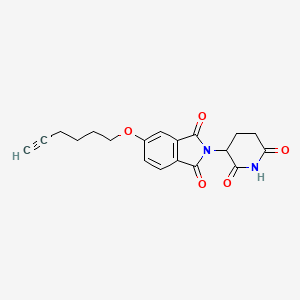
Thalidomide-5'-O-C4-alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-O-C4-alkyne is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This derivative is specifically designed for use in targeted protein degradation, a process that involves the selective degradation of specific proteins within cells. Thalidomide-5’-O-C4-alkyne contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions .
Méthodes De Préparation
The synthesis of Thalidomide-5’-O-C4-alkyne involves several steps, starting with the preparation of thalidomide itself. Thalidomide is synthesized through a series of reactions, including the condensation of phthalic anhydride with glutamic acid, followed by cyclization to form the final product . The alkyne functional group is then introduced through a reaction with an appropriate alkyne reagent under specific conditions. Industrial production methods for Thalidomide-5’-O-C4-alkyne typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Thalidomide-5’-O-C4-alkyne undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thalidomide-5’-O-C4-alkyne can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Thalidomide-5’-O-C4-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of Thalidomide-5’-O-C4-alkyne involves its binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation. This process leads to the selective degradation of specific proteins within cells, which can have therapeutic effects in various diseases .
Comparaison Avec Des Composés Similaires
Thalidomide-5’-O-C4-alkyne is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide. These compounds also bind to cereblon and induce protein degradation. Thalidomide-5’-O-C4-alkyne is unique in its specific alkyne functional group, which allows for additional chemical modifications and conjugations. This makes it a versatile tool for targeted protein degradation and other applications .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Thalidomide-4’-O-C4-alkyne
Propriétés
Formule moléculaire |
C19H18N2O5 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-hex-5-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O5/c1-2-3-4-5-10-26-12-6-7-13-14(11-12)19(25)21(18(13)24)15-8-9-16(22)20-17(15)23/h1,6-7,11,15H,3-5,8-10H2,(H,20,22,23) |
Clé InChI |
RWZKHMQPAABLBB-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


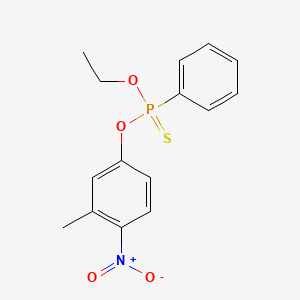
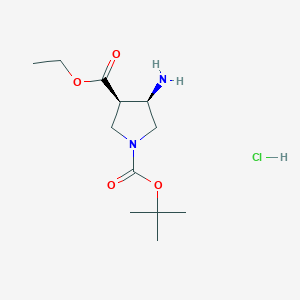
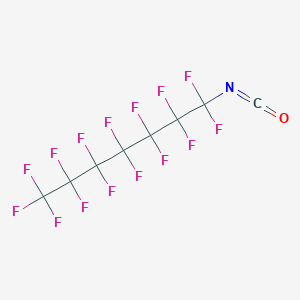
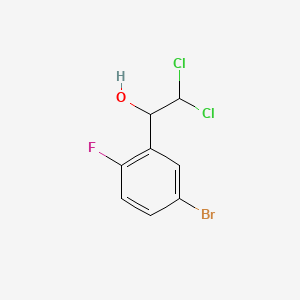


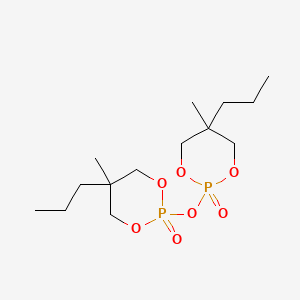
![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
